molecular formula C6H11BrO2 B1329952 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 36236-76-7

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B1329952
CAS RN: 36236-76-7
M. Wt: 195.05 g/mol
InChI Key: ZOPZKFNSQYCIPP-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, otherwise known as BMDM, is an organic compound that has a wide range of applications in scientific research. It is a colorless liquid that is slightly soluble in water and is used in a variety of chemical reactions, including synthesis, catalysis, and organic reactions. BMDM is a versatile compound that can be used for a variety of purposes in the lab.

Scientific Research Applications

Synthesis Applications

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane is utilized in the synthesis of various heterocyclic systems. It is particularly effective in forming compounds like 2-imidazo[1,2-a]pyridin-2-yl-2-propanol and derivatives of 4-hydroxyoxazolidin-2-one (Bogolyubov, Chernysheva, & Semenov, 2004). Additionally, this compound aids in the creation of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl through a process involving benzaldehyde condensation and bromation (Sun Xiao-qiang, 2009).

Polymerization and Material Science

In material science, this compound plays a role in the polymerization of olefins. It is used in catalysts for polymerizing propylene and ethylene, influencing polymer properties like molecular mass distribution and stereospecificity (Rishina, Galashina, Gagieva, Tuskaev, & Kissin, 2011).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of 1,3-dioxolane, such as those prepared from L-tartaric acid, have shown significant antifungal and antibacterial activities. These chiral derivatives exhibit promising properties for pharmaceutical applications (Begum, Khan, Khan, Imran, Rehman, Umar, Kamil, & Muhammad, 2019).

Environmental and Green Chemistry

In the field of green chemistry, this compound derivatives like solketal have been explored as eco-friendly solvents. Green synthesis approaches using solid acid catalysts have been developed to produce solketal, highlighting its potential as a sustainable solvent alternative (Garcfa, Garcia, & Fraile, 2008).

properties

IUPAC Name

4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPZKFNSQYCIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957628
Record name 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36236-76-7
Record name 1,3-Dioxalane, 4-(bromomethyl)-2,2-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane
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Synthesis routes and methods I

Procedure details

An acetone solution of bromomethyl ethylene glycol is refluxed for 24 hours in the presence of anhydrous magnesium sulfate. The cooled reaction mixture is filtered and the solvent is removed to provide a residual crude product.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Into a 500 milliliter round bottom flask equipped with a magnetic stir bar and drying tube, a solution of 28.0 grams (0.181 mole) of 3-bromo-1,2-propanediol in 200 milliliters of acetone was added. Then, 0.5 milliliter of concentrated sulfuric acid was added and the reaction allowed to proceed at room temperature for 24 hours with continuous stirring. The reaction mixture was neutralized with 13.0 grams of K2CO3 for 30 minutes, the solution was filtered and the solvent evaporated in vacuo. The resulting oil was dissolved in 150 milliliter of ether, extracted three times with 150 milliliter portions of water and the organic layer dried over anhydrous sodium sulfate. The filtered ether was evaporated in vacuo and 100 milliliters of hexanes was added, resulting in two layers. The upper layer was decanted and evaporated in vacuo to provide 19.1 grams (53.5%) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide. The desired analog was then prepared in an analogous manner to that of (±)-3-hexadecylthio-2-methoxy-N,N-dimethyl-N-β-hydroxyethyl-1-propyl ammonium bromide from 2.5 grams (0.013 mole) of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl bromide, 1.3 grams (0.014 mole) of N,N-dimethylaminoethanol, and 15 milliliters of CH3CN. Chromatography with Florisil® (CHCl3 :MeOH 3:1 as eluent) provided 0.860 milligrams (23%) of product as a thick oil. 1H-NMR (CDCl3): delta, 1.25 (s, 3H, CH3), 1.35(s, 3H, CH3), 3.4-3.48[s, 6H, CH2 --N(CH3)2 ], 3.75-4.25(m, 9H, CH, CH2 --O, CH2 --N--CH2 --CH2 --OH). Anal. (C10H22NO3Br) C,H,N.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane
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4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

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